molecular formula C15H13NO3S B11842524 4H-1-Benzopyran-4-one, 6-ethyl-7-methoxy-3-(4-thiazolyl)- CAS No. 105258-04-6

4H-1-Benzopyran-4-one, 6-ethyl-7-methoxy-3-(4-thiazolyl)-

Cat. No.: B11842524
CAS No.: 105258-04-6
M. Wt: 287.3 g/mol
InChI Key: DVRVANJIWROXPQ-UHFFFAOYSA-N
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Description

6-Ethyl-7-methoxy-3-(thiazol-4-yl)-4H-chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-methoxy-3-(thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of 6-ethyl-7-methoxy-4H-chromen-4-one with a thiazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-methoxy-3-(thiazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted chromen-4-one derivatives .

Scientific Research Applications

6-Ethyl-7-methoxy-3-(thiazol-4-yl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-7-methoxy-3-(thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-7-methoxy-3-(thiazol-4-yl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

105258-04-6

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

6-ethyl-7-methoxy-3-(1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C15H13NO3S/c1-3-9-4-10-14(5-13(9)18-2)19-6-11(15(10)17)12-7-20-8-16-12/h4-8H,3H2,1-2H3

InChI Key

DVRVANJIWROXPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CSC=N3

Origin of Product

United States

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